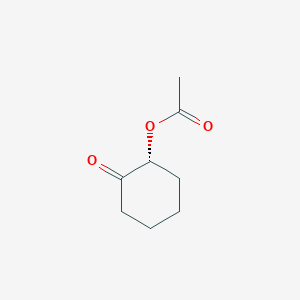
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide: is a chemical compound known for its unique structural properties and reactivity. It contains a phosphinothioic amide group, which is characterized by the presence of a phosphorus atom bonded to a sulfur atom and an amide group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide typically involves the reaction of trimethylsilyl chloride with a phosphinothioic amide precursor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioic amides.
科学的研究の応用
P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinothioic acid derivatives.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity of the compound. The phosphorus and sulfur atoms can form bonds with other molecules, leading to the formation of new compounds. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.
類似化合物との比較
- N,N-Dimethyl-P,P-diphenylphosphinothioic amide
- N,N-Diisopropyl-P,P-diphenylphosphinothioic amide
Uniqueness: P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinothioic amide is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis and scientific research.
特性
CAS番号 |
63744-10-5 |
|---|---|
分子式 |
C8H24NPSSi2 |
分子量 |
253.49 g/mol |
IUPAC名 |
[[dimethylphosphinothioyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H24NPSSi2/c1-10(2,11)9(12(3,4)5)13(6,7)8/h1-8H3 |
InChIキー |
OZVYDPOMOQOIAI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)P(=S)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


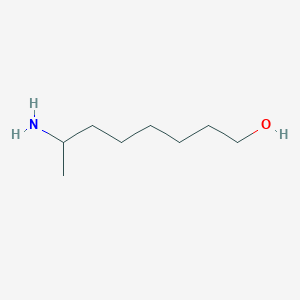
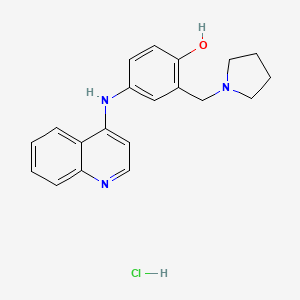


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

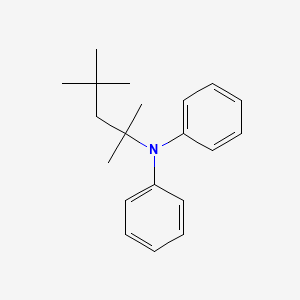
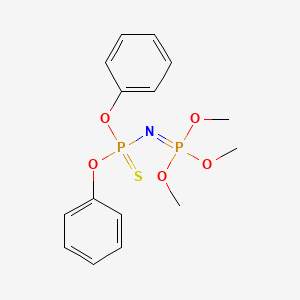
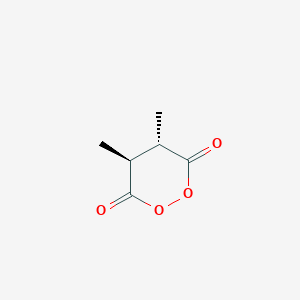
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
